(S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-(((R)-1-phenylethyl)amino)pentanoic acid
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Overview
Description
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-5-[[(1R)-1-phenylethyl]amino]pentanoic acid is a complex organic compound with a unique structure that combines silyl, amino, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-5-[[(1R)-1-phenylethyl]amino]pentanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the protection of hydroxyl groups, formation of amide bonds, and introduction of the silyl protecting group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-5-[[(1R)-1-phenylethyl]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-5-[[(1R)-1-phenylethyl]amino]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-5-[[(1R)-1-phenylethyl]amino]pentanoic acid involves its interaction with specific molecular targets. The silyl group can protect reactive sites during chemical reactions, while the amino and carboxylic acid groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-5-[[(1R)-1-phenylethyl]amino]hexanoic acid
- (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-5-[[(1R)-1-phenylethyl]amino]butanoic acid
Uniqueness
Compared to similar compounds, (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-5-[[(1R)-1-phenylethyl]amino]pentanoic acid offers a unique combination of functional groups that provide specific reactivity and stability. Its structure allows for selective modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C19H31NO4Si |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-5-[[(1R)-1-phenylethyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H31NO4Si/c1-14(15-10-8-7-9-11-15)20-17(21)12-16(13-18(22)23)24-25(5,6)19(2,3)4/h7-11,14,16H,12-13H2,1-6H3,(H,20,21)(H,22,23)/t14-,16+/m1/s1 |
InChI Key |
LGUPWMJTDJYUCW-ZBFHGGJFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](CC(=O)O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC(CC(=O)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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